4-[4-(Methylsulfanyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
4-[4-(Methylsulfanyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is a compound that belongs to the class of 1,2,4-triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Methylsulfanyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of thiophene-2-carbohydrazide with various haloaryl isothiocyanates, followed by cyclization by heating in aqueous sodium hydroxide . This method yields the corresponding triazole derivatives in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Methylsulfanyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific properties, such as corrosion resistance.
Mechanism of Action
The mechanism of action of 4-[4-(Methylsulfanyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular pathways, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-Methyl-4-(methylsulfanyl)quinolin-3-yl]butan-2-ones
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives
- [4-(Methylsulfanyl)phenyl]acetic acid
Uniqueness
4-[4-(Methylsulfanyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its specific structural features that confer distinct biological activities. Its methylsulfanyl group enhances its ability to interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
642462-60-0 |
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Molecular Formula |
C9H9N3S2 |
Molecular Weight |
223.3 g/mol |
IUPAC Name |
4-(4-methylsulfanylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H9N3S2/c1-14-8-4-2-7(3-5-8)12-6-10-11-9(12)13/h2-6H,1H3,(H,11,13) |
InChI Key |
HCSFTWZUTWGJHB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)N2C=NNC2=S |
Origin of Product |
United States |
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